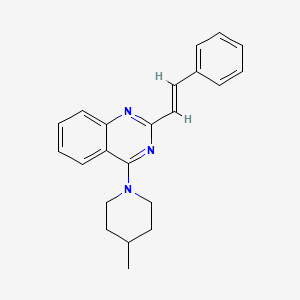
4-(4-methyl-1-piperidinyl)-2-(2-phenylvinyl)quinazoline
説明
4-(4-methyl-1-piperidinyl)-2-(2-phenylvinyl)quinazoline, also known as MPPQ, is a chemical compound that has been studied for its potential use in scientific research. This compound is a quinazoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
4-(4-methyl-1-piperidinyl)-2-(2-phenylvinyl)quinazoline acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This receptor has been implicated in a variety of reward-related behaviors, including drug addiction, gambling, and overeating. By blocking the activity of this receptor, this compound may be able to alter the neural circuits that underlie these behaviors, leading to potential therapeutic applications.
Biochemical and Physiological Effects
In addition to its effects on the dopamine D3 receptor, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on reward-related behavior. This compound has also been shown to have antioxidant properties, which may make it useful in treating neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One advantage of using 4-(4-methyl-1-piperidinyl)-2-(2-phenylvinyl)quinazoline in scientific research is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this system compared to other drugs that may affect multiple receptor types. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor antagonists, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(4-methyl-1-piperidinyl)-2-(2-phenylvinyl)quinazoline. One area of interest is the potential use of this compound in treating addiction and other reward-related disorders. Additionally, further investigation into the biochemical and physiological effects of this compound may uncover new therapeutic applications for this compound. Finally, the development of more potent and selective derivatives of this compound may lead to new tools for investigating the role of the dopamine D3 receptor in the brain.
科学的研究の応用
4-(4-methyl-1-piperidinyl)-2-(2-phenylvinyl)quinazoline has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the role of certain neurotransmitter systems in the brain. Specifically, this compound has been shown to selectively block the activity of the dopamine D3 receptor, which is involved in regulating reward-related behavior. This makes this compound a potentially useful tool for studying the neurobiology of addiction and other reward-related behaviors.
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-[(E)-2-phenylethenyl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-17-13-15-25(16-14-17)22-19-9-5-6-10-20(19)23-21(24-22)12-11-18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJOPXCXOHRRHK-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




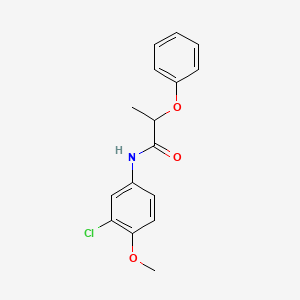

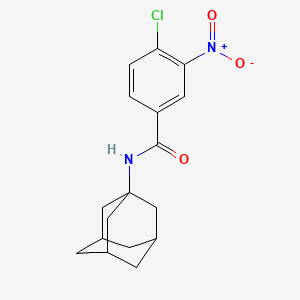
![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
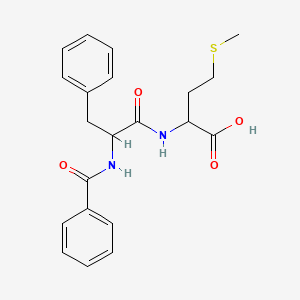

![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)
![3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)

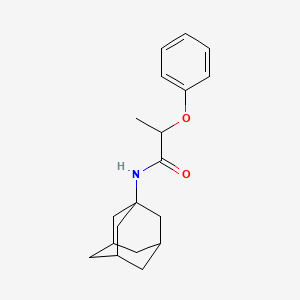
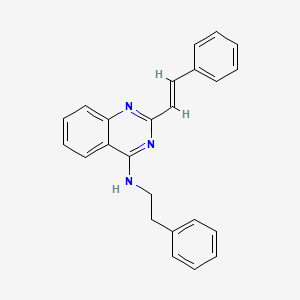
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)